molecular formula C9H10F3NO2 B570756 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1038262-63-3

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

Cat. No. B570756
CAS RN: 1038262-63-3
M. Wt: 221.179
InChI Key: WRLVESWELOBVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 . It is used to prepare heteroaryl derivatives such as 4-aminopyrimidine derivatives as fatty acid amide hydrolase (FAAH) inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” can be represented by the canonical SMILES string: C1=CC(=CC=C1C(CN)O)OC(F)(F)F . This indicates that the compound contains a benzene ring substituted with a trifluoromethoxy group, an amino group, and a hydroxyl group .


Physical And Chemical Properties Analysis

The compound has a complexity of 190, a topological polar surface area of 55.5, and a XLogP3 of 1.3 . It has 15 heavy atoms, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound is canonicalized and has one covalently-bonded unit .

Scientific Research Applications

Material Science Analysis

In material science, the compound’s ability to display various colors when oxidized or reduced suggests potential applications in developing electrochromic materials, which could be used for smart windows or display technologies .

4. Inhibitors of Human Soluble Epoxide Hydrolase Compounds containing the 4-(trifluoromethoxy)phenyl fragment have shown promise as inhibitors of human soluble epoxide hydrolase, an enzyme involved in various physiological processes and diseases. This suggests potential therapeutic applications for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol in treating conditions related to this enzyme .

Mechanism of Action

“2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is used to prepare heteroaryl derivatives such as 4-aminopyrimidine derivatives, which act as fatty acid amide hydrolase (FAAH) inhibitors . FAAH is an enzyme that breaks down endocannabinoids, molecules that help regulate various physiological processes. By inhibiting FAAH, these derivatives can increase endocannabinoid levels and potentially exert therapeutic effects .

properties

IUPAC Name

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVESWELOBVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

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